Lipophilicity Comparison: Target vs. Deamino Analog
The target compound exhibits a computed LogP of 0.048, whereas the deamino analog 2-(6-chloropyrimidin-4-yl)acetic acid has a predicted XLogP3 of 1.2 [1][2]. The >1 log unit difference indicates that the target compound is approximately 10-fold more hydrophilic, which directly impacts aqueous solubility and permeability coefficients in cell-based assays.
| Evidence Dimension | Computed LogP |
|---|---|
| Target Compound Data | LogP = 0.048 |
| Comparator Or Baseline | 2-(6-Chloropyrimidin-4-yl)acetic acid: XLogP3 = 1.2 |
| Quantified Difference | ΔLogP ≈ -1.15 (target is more hydrophilic) |
| Conditions | Target LogP from Chemsrc (calculated); comparator XLogP3 from PubChem 2021.05.07 release |
Why This Matters
A >10-fold difference in predicted lipophilicity translates to distinct DMPK properties; selecting the wrong analog without adjusting formulation or assay conditions can lead to false-negative results in cellular screens.
- [1] Chemsrc. 2-[(6-Chloropyrimidin-4-yl)amino]acetic acid. CAS 1159825-92-9. Available at: https://m.chemsrc.com/mip/cas/1159825-92-9_1122382.html (accessed 2026-04-28). View Source
- [2] PubChem. (6-Chloropyrimidin-4-yl) acetate. CID 153954136. Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloropyrimidin-4-yl_-acetate (accessed 2026-04-28). View Source
